2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide
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Overview
Description
2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide is a chemical compound with the molecular formula C12H15ClN2O. It is known for its unique structure, which includes a pyrrolidine ring, a phenyl group, and a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then reacted with 4-(1-pyrrolidinyl)aniline to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Substitution Products: Corresponding amines or thiols
Oxidation Products: N-oxides
Reduction Products: Amines
Hydrolysis Products: Carboxylic acids and amines
Scientific Research Applications
2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenylacetamide
- N-(2,6-dimethylphenyl)chloroacetamide
- 2,4-dichloroacetanilide
Uniqueness
2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other chloroacetamide derivatives and potentially more versatile in its applications .
Properties
IUPAC Name |
2-chloro-2-phenyl-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17(14-6-2-1-3-7-14)18(22)20-15-8-10-16(11-9-15)21-12-4-5-13-21/h1-3,6-11,17H,4-5,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVSMUOZFQLCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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